1-Phenylazetidin-3-amine

Physicochemical Property pKa Drug Design

Secure 1-Phenylazetidin-3-amine (CAS 1895439-72-1) to advance your CNS or kinase drug discovery programs. This privileged scaffold serves as a non-negotiable building block for SAR studies, offering a distinctive reactivity profile driven by its specific N1-phenyl and free C3-primary amine substitution. Unlike generic regioisomers, this precise pattern is essential for maintaining metabolic stability and CNS penetration (predicted pKa ~8.84). Procure research-grade batches with verified purity to ensure reproducibility in synthesizing patentable molecular entities.

Molecular Formula C9H12N2
Molecular Weight 148.2 g/mol
CAS No. 1895439-72-1
Cat. No. B1427409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylazetidin-3-amine
CAS1895439-72-1
Molecular FormulaC9H12N2
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESC1C(CN1C2=CC=CC=C2)N
InChIInChI=1S/C9H12N2/c10-8-6-11(7-8)9-4-2-1-3-5-9/h1-5,8H,6-7,10H2
InChIKeyCIKUYNRUGMUXBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylazetidin-3-amine (CAS 1895439-72-1): A Core Azetidine Building Block for CNS and Kinase-Focused Medicinal Chemistry


1-Phenylazetidin-3-amine (CAS 1895439-72-1) is a heterocyclic organic compound consisting of a four-membered azetidine ring substituted with a phenyl group at the 1-position and a primary amine at the 3-position, with the molecular formula C9H12N2 and a molecular weight of 148.21 g/mol . It serves as a versatile building block in medicinal chemistry, particularly for synthesizing drug candidates targeting the central nervous system (CNS) and kinase pathways, by leveraging the unique physicochemical and conformational properties conferred by the strained azetidine scaffold [1]. The compound's structure allows for further functionalization, making it a key intermediate in the construction of complex, patentable molecular entities .

Why Generic Substitution Fails: The Critical Role of the 1-Phenylazetidin-3-amine Scaffold's Physicochemical and Structural Identity


Generic substitution within the azetidine class is not feasible due to the profound impact of even minor structural variations on key drug-like properties. While all azetidines share a strained, four-membered ring that influences metabolic stability and conformational restriction [1], the specific substitution pattern of 1-Phenylazetidin-3-amine—a phenyl group at N1 and a free amine at C3—dictates its unique reactivity, basicity, and lipophilicity profile. This contrasts sharply with regioisomers like 3-phenylazetidin-3-amine or N-alkyl derivatives, where changes in substitution alter the molecule's pKa, logP, and capacity for further derivatization, thereby leading to divergent biological activities and pharmacokinetic behaviors . Therefore, selecting the precise 1-phenyl-3-amino substitution pattern is non-negotiable for maintaining the integrity of a structure-activity relationship (SAR) program.

Quantitative Differentiation of 1-Phenylazetidin-3-amine: Predicted Physicochemical and Stability Profiles


Predicted Basicity (pKa) of 1-Phenylazetidin-3-amine vs. Unsubstituted Azetidine

The predicted basicity (pKa) of 1-Phenylazetidin-3-amine is 8.84 ± 0.20, representing a significant decrease compared to the unsubstituted azetidine scaffold . This reduction in basicity is attributed to the electron-withdrawing inductive effect of the N-phenyl substituent.

Physicochemical Property pKa Drug Design

Predicted Lipophilicity (LogP) of 1-Phenylazetidin-3-amine Compared to its N-Methyl Analog

The predicted lipophilicity of 1-Phenylazetidin-3-amine falls within a logP range of approximately 1.0 to 1.5 . This positions it as moderately lipophilic, a property distinct from its N-methylated analog, N-Methyl-N-phenylazetidin-3-amine (CAS 1494470-33-5), which is expected to exhibit higher lipophilicity due to the additional methyl group [1].

Lipophilicity LogP Pharmacokinetics

Stability and Storage Profile of 1-Phenylazetidin-3-amine

The compound is recommended for long-term storage in a cool, dry place and is classified as a non-hazardous material for transport . This stability profile, while common, is a necessary baseline for procurement, ensuring the material can be reliably stored and handled in a standard laboratory setting.

Stability Storage Reagent Handling

Key Application Scenarios for 1-Phenylazetidin-3-amine in Drug Discovery and Chemical Biology


Scaffold Hopping in CNS Drug Discovery

1-Phenylazetidin-3-amine serves as a privileged scaffold for 'scaffold hopping' in CNS drug discovery programs, particularly as a bioisostere for piperidine or pyrrolidine rings. Its strained ring and defined substitution pattern offer unique conformational properties and a distinct physicochemical profile (predicted pKa 8.84) that can be leveraged to optimize lead-like molecules for improved metabolic stability and CNS penetration, as supported by the broader application of azetidines in this field [REFS-1, REFS-2].

Kinase Inhibitor Synthesis and SAR Studies

This compound is a valuable intermediate for synthesizing azetidine-based kinase inhibitors. The free primary amine at the C3 position is an ideal handle for introducing diverse amide, sulfonamide, or urea linkers to target the hinge-binding region of kinases. The N-phenyl group contributes to hydrophobic interactions within the ATP-binding pocket, enabling the exploration of structure-activity relationships (SAR) for selectivity and potency [2].

Synthesis of Dual M3 Antagonist-PDE4 Inhibitors

Research indicates that 3-substituted azetidinyl derivatives have been explored as dual M3 antagonists and PDE4 inhibitors. 1-Phenylazetidin-3-amine, with its modifiable amine group, can be used as a core building block to introduce 3-substituted azetidinyl moieties onto pharmacophoric scaffolds, such as 4,6-diaminopyrimidine, to improve PDE4 inhibitory activities [3].

Building Block for Cannabinoid CB1 Receptor Antagonists

3-Amino-azetidine derivatives are key pharmacophores in the development of cannabinoid CB1 receptor antagonists. The specific substitution pattern of 1-Phenylazetidin-3-amine provides a template for creating novel analogs with potential applications in treating metabolic and CNS disorders [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Phenylazetidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.